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The following table consolidates key efficacy data from clinical trials and highlights genomic alterations and

other factors linked to treatment response.

Tumor Type / Reported Efficacy Associated Biomarkers & Genomic
Context Metrics Alterations

| Various Advanced Solid Tumors (Clinical trial, Basket expansion) | Disease Control Rate (DCR): 49.3%
[1] Objective Response Rate (ORR): 4.5% [1] | DNA damage response (DDR) defects (tumor-agnostic) [2]
[1] | | Gynecologic Cancers (Clinical trial, Basket expansion) | DCR: 59.5% [1] 6-month PFS: 27.8%
(Ovarian Cancer) [2] | BRCA1/2 mutations [2] [3] | | Tumors with ATM Loss (Clinical trial) | DCR: 64.7%
[3] 6-month PFS: 28% [3] ORR: 8.9% [2] | ATM protein loss (by ITHC) [2] [3] | | Preclinical Pediatric Solid
Tumors (PDX models) | Pronounced objective response rates, stronger than some standard chemotherapies
[4] | Fusion oncoproteins (e.g., PAX3-FOX01), oncogene amplifications (e.g., MYCN) [4] | | PARP
Inhibitor-Resistant Models (Preclinical, PDX) | Prolonged event-free survival in 3 of 5 models [5] |

Alterations in DDR genes (e.g., BRCA1/2, ATM) [5] |

Key Experimental Data and Protocols
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For research and development purposes, the table below outlines the core experimental designs from which

the above data were generated.

Study Model / Elimusertib Dosing Primary Endpoints & Assessment
Focus Population Regimen Methods

| Clinical Basket Trial [2] [3] [1] | 143 patients with advanced solid tumors and DDR defects (gynecologic,
prostate, colorectal, breast, ATM loss). | 40 mg twice daily, 3 days on/4 days off per week [2] [3].
Alternative schedule: 3 days on/11 days off [2] [3]. | Safety: Incidence and severity of treatment-emergent
adverse events (TEAEs), graded by CTCAE [2] [3]. Efficacy: Objective Response (ORR) and Disease
Control Rate (DCR) per RECIST v1.1 [2] [3] [1]. | | Preclinical Biomarker Identification [4] | 32 patient-
derived xenograft (PDX) models of pediatric solid tumors (e.g., rhabdomyosarcoma, neuroblastoma). |
Regimens based on those used in clinical trials [4]. | Antitumor Activity: Objective response rates in PDX
models, compared to standard-of-care chemotherapies [4]. Biomarker Analysis: Molecular characterization
(e.g., protein expression, genomic alterations) of responders vs. non-responders [4]. | | Mechanism &
Combination Therapy [5] | 21 PDX models with various DDR alterations, including PARP inhibitor-
resistant models. | Monotherapy and combination with niraparib (PARPi) or copanlisib (PI3Ki) [5]. |
Efficacy: Event-free survival (EFS, time for tumor to double) in PDX models [5]. Pharmacodynamics:

Immunoblotting for DNA damage markers (e.g., yH2AX, pRAD51) and pathway signaling [5]. |

DNA Damage Response Pathway and Elimusertib
Mechanism

Elimusertib is a potent and selective inhibitor of the ATR kinase. ATR is a central kinase activated in
response to DNA damage and replication stress. In cancer cells with underlying DDR defects (e.g., in ATM,
BRCA1/2), inhibiting ATR creates a state of "synthetic lethality," where the simultaneous disruption of two
DNA repair pathways leads to catastrophic DNA damage and cell death. The following diagram illustrates

this key mechanism of action.
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Key Research Implications

¢ Biomarker Discovery is Evolving: While ATM loss and BRCA1/2 defects show promise, their
association with survival outcomes is not always straightforward [1]. Research is actively seeking
more robust predictive biomarkers, such as early changes in circulating tumor DNA (ctDNA) [1].

e Consider Alternative Dosing: The alternative schedule (3 days on/11 days off) demonstrated
reduced hematologic toxicity while maintaining efficacy in patients with ATM alterations [2] [3]. This is
a critical consideration for clinical development and patient management.

e Combination Therapy is Promising: Preclinical data strongly supports combining Elimusertib with
other agents, such as PARP inhibitors, even in models resistant to PARP inhibitors alone [2] [5]. This
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suggests a viable pathway to overcome treatment resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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